1-Bromo-11-methyldodecane

Catalog No.
S3558612
CAS No.
54089-00-8
M.F
C13H27B
M. Wt
263.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-11-methyldodecane

CAS Number

54089-00-8

Product Name

1-Bromo-11-methyldodecane

IUPAC Name

1-bromo-11-methyldodecane

Molecular Formula

C13H27B

Molecular Weight

263.26 g/mol

InChI

InChI=1S/C13H27Br/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13H,3-12H2,1-2H3

InChI Key

SYGKMMISRGUHPR-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCBr

Canonical SMILES

CC(C)CCCCCCCCCCBr

1-Bromo-11-methyldodecane is an organic compound with the chemical formula C13H27Br\text{C}_{13}\text{H}_{27}\text{Br}. It belongs to the class of bromoalkanes, specifically a brominated derivative of dodecane, where a bromine atom is substituted at the first carbon and a methyl group is present at the eleventh carbon. This compound is characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties.

The structure of 1-Bromo-11-methyldodecane can be represented as follows:

, primarily involving nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions:

  • In the presence of nucleophiles such as hydroxide ions or alkoxides, 1-bromo-11-methyldodecane can undergo SN2\text{S}_N2 reactions, where the bromine atom is replaced by the nucleophile.

Elimination Reactions:

  • Under certain conditions, such as heating in the presence of a strong base, 1-bromo-11-methyldodecane may undergo elimination to form alkenes via E2\text{E}_2 mechanisms.

Halogenation:

  • The compound can also be subjected to halogenation reactions where additional halogens may be introduced into the hydrocarbon chain under specific conditions.

1-Bromo-11-methyldodecane can be synthesized through several methods:

Halogenation of Dodecane:

  • Dodecane can be treated with bromine in the presence of ultraviolet light to yield a mixture of brominated products, from which 1-bromo-11-methyldodecane can be isolated.

Alkylation Reactions:

  • Another synthetic route involves the alkylation of 11-methyldodecanol with phosphorus tribromide or thionyl bromide to introduce the bromine atom at the first position.

1-Bromo-11-methyldodecane has potential applications in various fields:

Organic Synthesis:

  • It serves as an intermediate in organic synthesis for producing more complex molecules, including pharmaceuticals and agrochemicals.

Surfactants:

  • Due to its hydrophobic alkyl chain and polar bromine atom, it may find use in formulating surfactants and emulsifiers.

Several compounds are structurally similar to 1-bromo-11-methyldodecane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-BromododecaneC12H25Br\text{C}_{12}\text{H}_{25}\text{Br}Straight-chain bromoalkane without methyl substitution
1-Bromo-10-methyldecaneC13H27Br\text{C}_{13}\text{H}_{27}\text{Br}Methyl group at the tenth carbon
1-Bromo-9-methylnonadecaneC14H29Br\text{C}_{14}\text{H}_{29}\text{Br}Longer carbon chain with methyl group
1-BromoundecaneC11H23Br\text{C}_{11}\text{H}_{23}\text{Br}One carbon shorter than dodecane

The unique aspect of 1-bromo-11-methyldodecane lies in its specific placement of the methyl group on the carbon chain, which influences its reactivity and potential biological properties compared to other bromoalkanes.

XLogP3

7.3

Dates

Modify: 2023-07-26

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